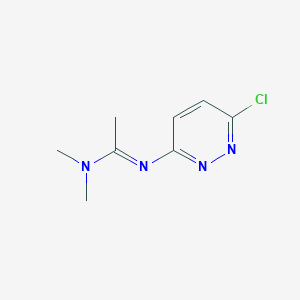

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

Description

N'-(6-Chloropyridazin-3-yl)-N,N-dimethylethanimidamide (CAS: 56392-83-7) is an amidine derivative with the molecular formula C₈H₁₁ClN₄ and a molecular weight of 198.66 g/mol . Structurally, it features a 6-chloropyridazine ring linked to a dimethyl-substituted ethanimidamide group. This compound is primarily used as a key intermediate in synthetic organic chemistry, particularly in the preparation of 3-substituted imidazo[1,2-b]pyridazines via condensation reactions with electrophiles such as brominated carbonyl compounds (e.g., RCH₂Br) . Its synthesis involves a two-step, one-pot method starting from 6-chloropyridazin-3-amine, yielding high-purity intermediates for further functionalization .

Properties

IUPAC Name |

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c1-6(13(2)3)10-8-5-4-7(9)11-12-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXNBGBJOOYSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NN=C(C=C1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425586 | |

| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68675-27-4 | |

| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

- Starting Materials : The synthesis generally starts from 6-chloropyridazin-3-amine or related chloropyridazine derivatives.

- Key Reaction : Introduction of the N,N-dimethylethanimidamide moiety is achieved via reaction with appropriate amidine precursors or by amidination reactions involving dimethylaminoethyl derivatives.

- Reaction Conditions : Typical conditions involve refluxing in suitable solvents such as benzene or ethyl acetate, sometimes under inert atmosphere (nitrogen) to prevent oxidation or side reactions.

- Purification : The crude product is often purified by extraction, washing with aqueous sodium bicarbonate and water, drying over anhydrous sodium sulfate, and removal of solvents by rotary evaporation. Further purification may involve recrystallization or chromatographic techniques.

Detailed Laboratory Procedure (Representative Example)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 6-chloropyridazin-3-amine + dimethylaminoethyl chloride | Reaction under reflux in anhydrous benzene or ethyl acetate with stirring under nitrogen atmosphere |

| 2 | Work-up | After reaction completion, mixture cooled and extracted with ethyl acetate |

| 3 | Washing | Organic phase washed with aqueous sodium bicarbonate solution and water to remove impurities |

| 4 | Drying | Organic layer dried over anhydrous sodium sulfate |

| 5 | Solvent removal | Rotary evaporation to obtain crude product |

| 6 | Purification | Recrystallization from suitable solvent (e.g., ligroin) or chromatography to yield pure N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide |

This procedure yields the compound as a solid with a melting point range of 63-66 °C, consistent with literature data.

Alternative Synthetic Routes

- Grignard Reaction Approach : Preparation of intermediates such as 4-(N,N-dimethylamino)butyraldehyde diethyl acetal via Grignard reactions has been reported, which can be further transformed into amidine derivatives, suggesting a possible synthetic pathway for the target compound by subsequent functional group transformations.

- Amidination via Orthoformate : Use of phenyl diethyl orthoformate in benzene under reflux conditions facilitates the formation of the amidine group, which can be adapted for the synthesis of N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide.

Analytical Data Supporting Preparation

These data confirm the identity and purity of the synthesized compound and are consistent with the expected chemical structure.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Amidination | 6-chloropyridazin-3-amine | Dimethylaminoethyl chloride | Reflux in benzene/ethyl acetate under N2 | Moderate to high | Requires inert atmosphere, careful purification |

| Grignard Intermediate Route | Magnesium, benzene, dimethylaminoalkyl chloride | Phenyl diethyl orthoformate | Reflux, followed by work-up | ~70-75% (for intermediates) | Multi-step, adaptable for amidine synthesis |

| Orthoformate-mediated Amidination | 6-chloropyridazinyl precursor | Phenyl diethyl orthoformate | Reflux in benzene | Moderate | Facilitates formation of amidine group |

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloropyridazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives .

Scientific Research Applications

N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Acetamiprid (CAS: 135410-20-7)

Structural Similarities and Differences :

- Acetamiprid (C₁₀H₁₁ClN₄, MW: 222.7 g/mol) shares the amidine backbone but incorporates a cyano group (C≡N) and a pyridinylmethyl substituent instead of a pyridazine ring. Its IUPAC name is (E)-N-[(6-Chloro-3-pyridinyl)methyl]-N’-cyano-N-methylethanimidamide .

- Key Distinction: The presence of the cyano group in acetamiprid enhances its insecticidal activity by binding to nicotinic acetylcholine receptors in insects, making it a potent neonicotinoid pesticide .

N'-(6-Chloropyridazin-3-yl)-N,N,2,2-Tetramethylpropanimidamide (CAS: 215530-59-9)

Structural Comparison :

- This compound replaces the dimethylamine group in the ethanimidamide moiety with a bulky tetramethylpropanimidamide group. Its molecular formula is C₁₀H₁₆ClN₄ (MW: 242.7 g/mol) .

- Functional Impact : The steric hindrance from the tetramethyl group reduces reactivity in condensation reactions compared to the parent compound, limiting its utility in synthesizing fused heterocycles .

(E)-N'-(2-Cyanophenyl)-N,N-Dimethylethanimidamide (CAS: 102669-53-4)

Structural Features :

- This derivative substitutes the 6-chloropyridazine ring with a 2-cyanophenyl group, altering electronic properties. Its molecular formula is C₁₁H₁₃N₃ (MW: 187.24 g/mol) .

- Applications: Unlike the pyridazine-based amidine, this compound is used in synthesizing pharmaceutical intermediates, leveraging the electron-withdrawing cyano group for nucleophilic substitutions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| N'-(6-Chloropyridazin-3-yl)-N,N-dimethylethanimidamide | 56392-83-7 | C₈H₁₁ClN₄ | 198.66 | Intermediate for fused heterocycles |

| Acetamiprid | 135410-20-7 | C₁₀H₁₁ClN₄ | 222.7 | Neonicotinoid insecticide |

| N'-(6-Chloropyridazin-3-yl)-N,N,2,2-tetramethylpropanimidamide | 215530-59-9 | C₁₀H₁₆ClN₄ | 242.7 | Specialty chemical synthesis |

| (E)-N'-(2-Cyanophenyl)-N,N-dimethylethanimidamide | 102669-53-4 | C₁₁H₁₃N₃ | 187.24 | Pharmaceutical intermediates |

Biological Activity

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

- Molecular Formula : C8H11ClN4

- Molecular Weight : 198.653 g/mol

- CAS Number : 68675-27-4

The compound features a pyridazine ring, which is known for its diverse biological activities, particularly in pharmacology. The presence of the chlorine atom and dimethylamino group contributes to its chemical reactivity and interaction with biological targets.

Research indicates that N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing downstream signaling cascades.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, although further investigation is required to elucidate the specific mechanisms involved.

Biological Activity Data

The following table summarizes key findings related to the biological activity of N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide across different studies:

Case Study 1: Antiproliferative Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiproliferative effects of N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide on various cancer cell lines. The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide exhibited minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 20 µg/mL against selected strains, highlighting its potential use in treating bacterial infections.

Q & A

Q. What are the optimal synthetic routes for N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide?

Methodological Answer:

- Step 1: Start with 6-chloropyridazin-3-amine as the core scaffold. React it with N,N-dimethylethanimidamide chloride via nucleophilic substitution under anhydrous conditions. Use a polar aprotic solvent (e.g., DMF or acetonitrile) and a base like triethylamine to facilitate deprotonation .

- Step 2: Monitor reaction progress via TLC or HPLC. Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Validation: Confirm purity (>95%) via H NMR (e.g., δ ~2.9 ppm for N,N-dimethyl groups) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and dimethyl groups. For example, the imidamide proton appears as a singlet at δ ~8.7 ppm .

- Mass Spectrometry (MS): ESI-HRMS provides accurate molecular weight confirmation (e.g., [M+H] calculated for CHClN: 215.0695) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Q. How can crystallographic data aid in structural verification?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DMSO/ethanol). Refine using SHELXL software to determine bond lengths, angles, and stereochemistry .

- Key Parameters: Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its bioactivity in nicotinic receptor studies?

Methodological Answer:

- Structure-Activity Relationship (SAR): Replace the 6-chloro group with electron-withdrawing/donating substituents (e.g., CF, OMe) and assess binding affinity via radioligand displacement assays (e.g., H-epibatidine for α4β2 nACh receptors) .

- Computational Modeling: Perform docking studies (AutoDock Vina) using receptor crystal structures (PDB: 5KXI) to identify key interactions (e.g., hydrogen bonding with pyridazinyl N-atoms) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Q. How can computational chemistry predict reactivity in catalytic or medicinal applications?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridazinyl N-atom shows high electrophilicity, suggesting susceptibility to alkylation .

- Molecular Dynamics (MD): Simulate binding kinetics in solvated systems to estimate residence times on target proteins .

Q. What are the challenges in synthesizing metal complexes with this ligand?

Methodological Answer:

- Coordination Chemistry: React the compound with transition metals (e.g., Co, Ag) in methanol/water. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands (~350–450 nm) .

- Stability Testing: Assess complex stability under physiological conditions (PBS buffer, 37°C) using cyclic voltammetry to detect redox activity .

Q. How can green chemistry principles improve synthesis scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.